(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It has the empirical formula CHNO and a molecular weight of approximately 162.19 g/mol. This compound is classified under the category of heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family, which are known for their biological activity and relevance in medicinal chemistry .
The synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol can be approached through various synthetic routes:
The synthesis may require specific reaction conditions such as temperature control and solvent choice to optimize yield and purity. Industrial processes could utilize continuous flow reactors for scalability and efficiency in producing this compound .
The molecular structure of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol features a methyl group attached to the imidazo ring at the 8-position and a hydroxymethyl group at the 2-position of the pyridine ring. This arrangement contributes to its unique chemical properties.
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with biological macromolecules, particularly enzymes. It may act as an enzyme inhibitor, influencing metabolic pathways by binding to active sites on enzymes such as cytochrome P450. This binding alters enzyme activity and can affect cellular signaling pathways and gene expression related to cell proliferation and differentiation .
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is typically presented as a solid at room temperature with the following characteristics:
The compound exhibits notable solubility in polar solvents due to its hydroxymethyl group. Its reactivity profile includes:
Relevant data includes:
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol has several scientific uses:
Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in pharmaceutical research due to their broad-spectrum bioactivity and favorable pharmacokinetic properties. These bicyclic frameworks consist of a fusion between imidazole and pyridine rings, creating an electron-rich system amenable to diverse functionalization. The structural versatility of this core enables precise modulation of pharmacological profiles, facilitating targeted drug design across therapeutic areas. As rigid planar systems, imidazo[1,2-a]pyridines efficiently interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions. Their balanced lipophilicity enhances membrane permeability while maintaining sufficient aqueous solubility—a critical factor in drug development. The scaffold's synthetic accessibility further contributes to its prominence, with numerous established routes enabling efficient derivatization at various positions [4] [10].
The therapeutic significance of imidazo[1,2-a]pyridines was first realized with the introduction of zolpidem (Ambien®), a GABAA receptor agonist approved in 1992 for insomnia treatment. This landmark drug demonstrated how C3 substituents on the imidazo[1,2-a]pyridine core could achieve exquisite receptor subtype selectivity. Subsequent developments yielded alpidem and necopidem, anxiolytics exploiting similar pharmacophores but with distinct binding profiles. Beyond CNS applications, olprinone emerged as a PDE3 inhibitor for heart failure, highlighting the scaffold's cardiovascular utility through C8 functionalization [4] [10].
The evolution continued with linaprazan (a gastric H+/K+ ATPase inhibitor) and telacebec (Q203, an antitubercular agent targeting cytochrome bd oxidase), demonstrating this scaffold's adaptability to diverse targets. Recent innovations include:
Table 1: Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Compound | Substituent Pattern | Therapeutic Application |
---|---|---|
Zolpidem | C3-carboxamide | Insomnia |
Olprinone | C8-cyanoimidazole derivative | Heart failure |
Telacebec (Q203) | C3-alkylamide | Antitubercular |
Linaprazan | C6-benzimidazole | Gastric acid secretion |
CJ-033466 | C8-carboxamide | Gastroprokinetic agent |
Substituent effects at the C2, C8 positions profoundly influence pharmacological behavior. The 8-methyl group exerts steric and electronic modulation:
The C2-hydroxymethyl group offers versatile pharmacophore integration:
Table 2: Bioactivity Modulation Through Position-Specific Substituents
Position | Substituent | Electronic Effect | Biological Impact |
---|---|---|---|
C8 | Methyl | +I effect, σₘ = -0.07 | Enhanced receptor affinity, metabolic stabilization |
C2 | Hydroxymethyl | Moderate -I effect, σₚ = 0.12 | H-bonding capacity, improved solubility |
C3 | Carbonyl | Strong -M effect | Target recognition (e.g., GABA binding) |
C6 | Halogen/Carboxamide | -I/+M effects | Electronic distribution tuning for kinase inhibition |
The strategic combination of 8-methyl and C2-hydroxymethyl groups creates complementary effects: the methyl group provides electron density to the ring system while the hydroxymethyl enables specific binding interactions. This synergy was exploited in cannabinoid CB2 receptor ligands where 8-methylimidazo[1,2-a]pyridines demonstrated enhanced binding affinity over unsubstituted analogs. Similarly, hydroxymethyl derivatives showed improved anti-inflammatory profiles in rat paw edema models compared to simple alkyl analogs, attributed to hydrogen-bonding interactions with inflammatory targets like COX-2 or NF-κB transcription factors [4] [7] [10].
Systematic naming follows IUPAC conventions for fused heterocyclic systems. The parent compound is designated as imidazo[1,2-a]pyridine, where:
Alternative nomenclature includes:
Table 3: Structural Characteristics and Descriptors
Property | Value/Descriptor | Method/Reference |
---|---|---|
IUPAC Name | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | CAS nomenclature [3] |
CAS Registry | 97990-19-7 | Chemical Abstracts [3] |
Molecular Formula | C₉H₁₀N₂O | Elemental analysis |
Canonical SMILES | CC1=CC=CN2C(=CN=C21)CO | Molecular encoding [3] |
InChI Key | MVDFZQQVFPAFCJ-UHFFFAOYSA-N | Standard identifier [1] |
Ring System Classification | Bicyclic, π-excessive heterocycle | Structural taxonomy |
Hydrogen Bonding | Donor: 1; Acceptor: 3 | Computational prediction |
Topological Polar Surface Area | 37.5 Ų | QSPR calculation [1] |
The core structure exhibits planar geometry with minor deviations (≤5°) from coplanarity between rings, as confirmed by X-ray crystallography of analogs. Substituents influence this planarity: 8-methyl groups induce slight puckering (≤7° dihedral), while C2-hydroxymethyl adopts orientations minimizing steric clash. The electron distribution shows charge polarization at N1 (δ- = -0.35e), C2 (δ+ = +0.18e), and C3 (δ+ = +0.22e), explaining electrophilic susceptibility at C3 and nucleophilic reactivity at C2. Spectroscopic signatures include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1